3-(2-Chloro-3-hydroxyphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-3-hydroxyphenoxy)propanoic acid is an organic compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . This compound is characterized by the presence of a chlorinated phenoxy group attached to a propanoic acid moiety. It is primarily used for research purposes and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-hydroxyphenoxy)propanoic acid typically involves the reaction of 2-chloro-3-hydroxyphenol with 3-chloropropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage .
Industrial Production Methods
. These services ensure the compound is manufactured to meet research-grade purity and quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-3-hydroxyphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-chloro-3-oxophenoxy)propanoic acid.
Reduction: Formation of 3-(2-chloro-3-hydroxyphenoxy)propanol.
Substitution: Formation of 3-(2-methoxy-3-hydroxyphenoxy)propanoic acid or similar derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-3-hydroxyphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and effects on various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-3-hydroxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s chlorinated phenoxy group allows it to engage in various chemical reactions, potentially affecting enzyme activity and cellular processes . detailed studies on its exact mechanism of action are limited.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)propanoic acid
- 3-(2-Hydroxyphenyl)propanoic acid
- 3-Chloro-2-phenylpropanoic acid
Uniqueness
3-(2-Chloro-3-hydroxyphenoxy)propanoic acid is unique due to its specific combination of a chlorinated phenoxy group and a propanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C9H9ClO4 |
---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
3-(2-chloro-3-hydroxyphenoxy)propanoic acid |
InChI |
InChI=1S/C9H9ClO4/c10-9-6(11)2-1-3-7(9)14-5-4-8(12)13/h1-3,11H,4-5H2,(H,12,13) |
InChI-Schlüssel |
JKETWAIXSMQNBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OCCC(=O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.